2,5-dibromo-4-chloro-1,3-thiazole
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Overview
Description
2,5-Dibromo-4-chloro-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-4-chloro-1,3-thiazole typically involves the bromination and chlorination of thiazole derivatives. One common method is the reaction of 4-chlorothiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-chloro-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions to form more complex thiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, thiols, and thioethers. These products have various applications in medicinal chemistry and materials science .
Scientific Research Applications
2,5-Dibromo-4-chloro-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Agriculture: The compound is used in the development of pesticides and herbicides.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-dibromo-4-chloro-1,3-thiazole involves its interaction with various molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromothiazole
- 2-Bromo-4-chlorothiazole
- 2,5-Dichlorothiazole
Uniqueness
2,5-Dibromo-4-chloro-1,3-thiazole is unique due to the presence of both bromine and chlorine atoms on the thiazole ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. The combination of bromine and chlorine atoms enhances its potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
57314-10-0 |
---|---|
Molecular Formula |
C3Br2ClNS |
Molecular Weight |
277.4 |
Purity |
95 |
Origin of Product |
United States |
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